molecular formula C7H14O5 B092771 (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol CAS No. 15814-59-2

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol

Cat. No.: B092771
CAS No.: 15814-59-2
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-VEIUFWFVSA-N
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Description

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is a methylated sugar derivative with the molecular formula C7H14O5. It is a type of rhamnose, a naturally occurring deoxy sugar. This compound is known for its role in various biochemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol can be synthesized through a Fisher glycosylation reaction using methanol. The process involves the reaction of rhamnose with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of methyl alpha-D-rhamnopyranoside follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various esters, ethers, and alcohol derivatives of methyl alpha-D-rhamnopyranoside .

Scientific Research Applications

Chemistry

In synthetic chemistry, (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows researchers to modify its structure to create derivatives that may have enhanced properties or functionalities.

Common Reactions:

  • Oxidation: Hydroxyl groups can be converted into carbonyl groups.
  • Reduction: The compound can be reduced to form sugar alcohols.
  • Substitution: Hydroxyl groups can be replaced with other functional groups like esters or ethers.

Biology

In biological research, this compound is utilized in studies of carbohydrate metabolism and enzyme interactions. It acts as a substrate for glycosylation reactions, influencing metabolic pathways involving glycosidases and glycosyltransferases.

Applications in Biology:

  • Investigating carbohydrate metabolism.
  • Studying enzyme interactions related to glycosylation.

Medicine

The compound has potential applications in drug development and vaccine research. Its structural properties allow it to act as a model compound for understanding how sugars interact with biological systems.

Medical Research Uses:

  • Development of drug formulations.
  • Utilization as a vaccine adjuvant.

Industry

In industrial contexts, this compound is employed in the production of agrochemicals and pesticides due to its reactivity and ability to form derivatives that enhance efficacy.

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of this compound via Fischer glycosylation using methanol in the presence of an acid catalyst under reflux conditions. The resulting compound exhibited high purity and was characterized using NMR spectroscopy.

Research into the biological activity of this compound highlighted its role in modulating enzyme activity related to carbohydrate metabolism. In vitro assays indicated significant interactions with glycosidases.

Mechanism of Action

The mechanism by which methyl alpha-D-rhamnopyranoside exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosylation reactions, influencing various metabolic pathways. Its molecular targets include glycosidases and glycosyltransferases, which play crucial roles in carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its ability to undergo regioselective derivatization makes it particularly valuable in synthetic chemistry .

Biological Activity

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is a methylated sugar derivative with the molecular formula C7_7H14_{14}O5_5. This compound is a type of rhamnose and has garnered attention for its potential biological activities and applications in various fields such as biochemistry and pharmacology.

  • Molecular Formula : C7_7H14_{14}O5_5
  • Molecular Weight : 174.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in biological systems. It acts as a substrate for glycosylation reactions and influences various metabolic pathways. Key molecular targets include glycosidases and glycosyltransferases involved in carbohydrate metabolism .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to possess antioxidant properties which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
  • Antimicrobial Properties : Studies suggest that it can inhibit the growth of certain bacteria and fungi.
  • Potential Antidiabetic Effects : Its role in carbohydrate metabolism positions it as a candidate for further investigation in diabetes management .

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
Anti-inflammatoryInhibits COX and LOX enzymes; reduces inflammation
AntimicrobialEffective against specific bacterial strains
AntidiabeticModulates glucose metabolism; potential for diabetes treatment

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant activity of various sugar derivatives including this compound showed significant radical scavenging activity compared to standard antioxidants like ascorbic acid. The compound demonstrated a dose-dependent response in reducing oxidative stress markers in vitro.

Case Study 2: Anti-inflammatory Effects

In vitro assays revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential application in inflammatory diseases.

Properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-VEIUFWFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol
Reactant of Route 2
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(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol
Reactant of Route 3
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol
Reactant of Route 4
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol
Reactant of Route 5
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol
Reactant of Route 6
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol

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